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Compound of Interest

Compound Name: Coccinilactone B

Cat. No.: B15239690 Get Quote

A comprehensive search of available scientific literature and chemical databases did not yield

specific information on a compound named "Coccinilactone B." It is possible that this is a very

recently discovered natural product for which synthetic methodologies have not yet been

published, or the name may be a synonym or subject to a typographical error.

Therefore, the following application notes and protocols are based on general and established

methods for the synthesis of structurally related γ-butyrolactone-containing natural product

analogs. These methodologies provide a foundational framework that researchers can adapt

for the synthesis of novel lactone analogs, and potentially for Coccinilactone B itself, once its

structure is elucidated and publicly available.

The strategies highlighted below are commonly employed in the synthesis of complex lactones

and focus on key bond formations and stereochemical control.

Application Note 1: General Strategy for γ-
Butenolide Analog Synthesis via Aldol
Condensation and Lactonization
This note describes a common and effective strategy for the synthesis of butenolide rings,

which are core structures in many bioactive natural products. The synthesis involves the

condensation of an active methylene intermediate with a carbonyl compound, followed by

lactonization.
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Caption: General workflow for butenolide analog synthesis.
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Protocol 1: Synthesis of a Butenolide Analog Core

This protocol is adapted from methodologies used in the synthesis of butyrolactone I analogs.

Materials:

4-Hydroxybenzaldehyde

Hydantoin

Piperidine

Hydrochloric Acid

Methanol

Trimethylchlorosilane (TMCS)

Appropriate carbonyl compound (for C-4 side chain)

Solvents (e.g., Dichloromethane, DMSO)

Reagents for Parikh-Doering oxidation (Sulfur trioxide pyridine complex)

Triethylamine

Procedure:

Synthesis of the Active Methylene Intermediate (Methyl p-hydroxyphenylpyruvate):

A mixture of 4-hydroxybenzaldehyde (1.0 eq), hydantoin (1.1 eq), and dry piperidine is

heated.

The reaction is cooled, and water is added. The mixture is filtered.

The filtrate is acidified with concentrated hydrochloric acid to precipitate 4-

hydroxyphenylpyruvic acid.
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The acid is then esterified in methanol with TMCS as a catalyst to yield methyl p-

hydroxyphenylpyruvate.

Synthesis of the Carbonyl Intermediate:

Synthesize the desired aldehyde or ketone that will form the C-4 side chain of the

butenolide. For example, by oxidation of a corresponding alcohol using Parikh-Doering

oxidation.

Aldol Condensation and Lactonization:

The methyl p-hydroxyphenylpyruvate and the carbonyl intermediate are reacted in a

suitable solvent via an aldol condensation.

The resulting intermediate undergoes spontaneous or acid/base-catalyzed lactonization to

form the butenolide ring.

Purification and Characterization:

The final product is purified using column chromatography.

The structure is confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry

(HRMS).

Quantitative Data Summary (Example):

Compound Yield (%)
¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

HRMS (m/z)

Analog 1 49.4

10.56 (s, 1H),

9.79 (s, 1H), 7.45

(d, 2H), ...

169.83, 159.45,

158.13, ...

[M+H]⁺:

353.1384

Analog 2 - - - -

Analog 3 - - - -
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Data presented here is hypothetical for illustrative purposes and should be replaced with actual

experimental results.

Application Note 2: Asymmetric Synthesis of Chiral
Lactone Analogs
For the development of therapeutic agents, controlling the stereochemistry of chiral centers is

crucial. This note outlines a general approach for the asymmetric synthesis of lactone analogs,

which could be applicable to a molecule like Coccinilactone B if it possesses chiral centers.

Key Strategies for Asymmetric Induction:

Chiral Starting Materials: Employing a readily available chiral starting material, such as a

chiral enyne, to build the core structure.

Chiral Catalysts: Using chiral catalysts, for instance, in enantioselective alkynylation or

hydrogenation steps, to set key stereocenters.

Substrate-Controlled Reactions: Utilizing existing stereocenters in an intermediate to direct

the stereochemical outcome of subsequent reactions, such as in a directed Simmons-Smith

cyclopropanation.

Workflow Diagram for Asymmetric Synthesis:
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Caption: A potential asymmetric route to a complex lactone.

Protocol 2: Enantioselective Synthesis of a Polycyclic Lactone Core

This protocol is a conceptual adaptation based on the asymmetric synthesis of complex natural

products like octanorcucurbitacin B.[1]

Materials:

Chiral enyne starting material

Palladium and other transition metal catalysts for cross-coupling and cyclization reactions

Reagents for specific stereoselective transformations (e.g., Simmons-Smith reagent with a

directing group, chiral ligands)
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Standard laboratory glassware and purification supplies

Procedure:

Construction of a Chiral Core:

A sequence of annulative cross-coupling and intramolecular Heck reactions is performed

on a simple chiral enyne to construct a stereodefined polycyclic intermediate.

Introduction of Further Stereocenters:

A series of stereoselective reactions are carried out on the intermediate. This could

include:

A hydroxy-directed Simmons-Smith cyclopropanation to install a cyclopropane ring with

a defined stereochemistry.

A regioselective deconjugative alkylation.

An allylic oxidation.

Final Functionalization and Lactone Formation:

The advanced intermediate is then converted to the final lactone analog through functional

group manipulations, which may include chemoselective hydrogenation and oxidation

steps.

Purification and Chiral Analysis:

The final compound is purified by chromatography.

The enantiomeric excess (ee) is determined using chiral HPLC or by analysis of

diastereomeric derivatives.

Quantitative Data Summary (Example):
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Step Reaction Yield (%)
Enantiomeric
Excess (%)

1
Annulative Cross-

Coupling
- -

2
Intramolecular Heck

Reaction
- -

3
Directed

Cyclopropanation
- >95

4
Final Product

Formation
- >99

This table illustrates the type of data to be collected during an asymmetric synthesis campaign.

Signaling Pathway Context: Potential Biological
Targets of Lactone Analogs
While the biological activity of Coccinilactone B is unknown, many lactone-containing natural

products are known to be inhibitors of key cellular signaling pathways, such as those involving

protein tyrosine phosphatases (PTPs) or cyclin-dependent kinases (CDKs).

Hypothetical Signaling Pathway Inhibition:

Cellular Signaling Cascade

PTP1B Dephosphorylated Substrate
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Caption: Inhibition of PTP1B signaling by a hypothetical lactone analog.

This diagram illustrates how a synthetic analog could potentially act as an inhibitor of Protein

Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin signaling. Inhibition of

PTP1B is a therapeutic strategy for type 2 diabetes. The synthesized analogs of

Coccinilactone B could be screened for activity against such targets.

Disclaimer: The synthetic methods and protocols provided are generalized and based on the

synthesis of other lactone-containing natural products. They serve as a starting point for the

potential synthesis of Coccinilactone B analogs. The actual synthesis would require detailed

knowledge of the Coccinilactone B structure and extensive experimental optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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